molecular formula C7H8ClNO3S B1367421 5-Chloro-2-methoxybenzenesulfonamide CAS No. 82020-51-7

5-Chloro-2-methoxybenzenesulfonamide

Cat. No.: B1367421
CAS No.: 82020-51-7
M. Wt: 221.66 g/mol
InChI Key: SGRRWXZGKYYCCC-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzenesulfonamide: is an organic compound with the molecular formula C7H8ClNO3S . It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxybenzenesulfonamide typically involves the sulfonation of 5-chloro-2-methoxybenzene. One common method includes the reaction of 5-chloro-2-methoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2-methoxybenzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-methoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its antibacterial and antifungal properties .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets depend on the specific application and the organism being targeted .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methoxy groups influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRRWXZGKYYCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528072
Record name 5-Chloro-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82020-51-7
Record name 5-Chloro-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82020-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-methoxybenzene sulfonyl chloride (1.0 g, 4.15 mmol) in tetrahydrofuran (10 mL) was bubbled ammonia gas until saturated. The reaction was stirred overnight. The white solid that precipitated out of solution was collected by filtration and washed with dichloromethane to give the title compound (0.52 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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